BENGHE Foundational & Exploratory

Check Availability & Pricing

use of hydrofluoric acid in semiconductor
manufacturing research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Hydrofluoric acid

Cat. No.: B104172

An In-depth Technical Guide on the Use of Hydrofluoric Acid in Semiconductor Manufacturing
Research

Authored for: Researchers, Scientists, and Drug Development Professionals

Hydrofluoric acid (HF) is an indispensable reagent in the field of semiconductor
manufacturing and research.[1][2] Its unique ability to etch silicon dioxide (SiO2) with high
selectivity makes it a cornerstone of processes ranging from wafer cleaning to the fabrication of
complex micro- and nano-scale devices.[3] This guide provides a comprehensive technical
overview of the core applications, chemical mechanisms, experimental protocols, and safety
requirements associated with the use of hydrofluoric acid in a research environment.

Core Applications of Hydrofluoric Acid

The utility of HF in semiconductor fabrication is primarily centered around three key
applications: etching, cleaning, and surface passivation.

« Silicon Dioxide Etching: The most prominent application of HF is the selective removal
(etching) of silicon dioxide layers, which are used as insulators and masks in integrated
circuits.[3] This process can be finely controlled by adjusting the HF concentration and
composition, allowing for the creation of precise patterns on silicon wafers.[3]

o Wafer Cleaning and Surface Preparation: Ultra-pure, semiconductor-grade HF is vital for
cleaning silicon wafers.[1] It is highly effective at removing native oxide layers—thin, self-
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forming layers of SiO2 that develop on silicon surfaces exposed to air—as well as other
organic and inorganic contaminants.[1][4] A final cleaning step with dilute HF, often called an
"HF-dip" or "HF-last" process, leaves a clean, hydrogen-terminated silicon surface ready for
subsequent processing steps.[4][5]

o Surface Passivation: Following the removal of the native oxide, the silicon surface is left with
dangling bonds. HF treatment passivates these bonds by terminating them with hydrogen
atoms (Si-H bonds).[6] This hydrogen-terminated surface is hydrophobic and resistant to
immediate re-oxidation and contamination, which is critical for the performance of sensitive
devices like high-efficiency solar cells.[6][7]

Formulations and Processes

HF is utilized in various forms, each tailored for specific applications.

 Dilute Hydrofluoric Acid (DHF): Typically a low concentration (e.g., 2%) solution of HF in
deionized water, DHF is primarily used for removing thin native oxide layers without
significantly etching underlying structures.[4][8]

» Buffered Oxide Etch (BOE): BOE is a mixture of hydrofluoric acid and a buffering agent,
most commonly ammonium fluoride (NH4F).[8][9] The NH4F maintains a constant pH, which
stabilizes the concentration of fluoride ions and provides a more controlled and consistent
etch rate.[9][10] This makes BOE ideal for etching thicker oxide layers where precision is
critical.[8][9]

» Vapor-Phase HF Etching: This is a dry etching process that uses gaseous HF, often with a
catalyst like water or alcohol vapor, to isotropically etch sacrificial SiOz layers.[11][12] Its
primary advantage is the elimination of "stiction"—the permanent adherence of released
microstructures to the substrate caused by surface tension during the drying of liquid
etchants.[11][13] This makes it essential for the fabrication of Microelectromechanical
Systems (MEMS) and Nanoelectromechanical Systems (NEMS).[11][14]

Chemical Etching Mechanisms
Aqueous Etching of Silicon Dioxide
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The dissolution of SiOz in aqueous HF solutions is a complex process. The overall reaction is
often simplified as:

SiO2 + 6HF - H2SiFs + 2H20[8][15]

However, the actual mechanism involves several steps and reactive species. In aqueous
solutions, HF exists in equilibrium with other species, including F~ and the bifluoride ion (HF27).
[16] The etching process is understood to proceed as follows:

e Protonation: A surface oxygen atom on the SiO2 network is protonated by H*.[17]

» Nucleophilic Attack: The electrophilic silicon atom is then attacked by a nucleophilic fluorine
species. The bifluoride ion (HF2z7) is a particularly effective etchant, reacting about four times
faster than HF.[16][17]

» Substitution and Dissolution: This attack leads to the substitution of Si-O bonds with Si-F
bonds, breaking up the SiOz network.[17] Subsequent reaction steps quickly remove the
silicon-fluorine units from the surface, ultimately forming the water-soluble hexafluorosilicic
acid (Hz2SiFs).[8][17]

The presence of the buffering agent NHa4F in BOE helps to maintain the concentration of the
highly reactive HF2~ species, thus stabilizing the etch rate.[10]

Vapor-Phase Etching of Silicon Dioxide

Anhydrous HF gas does not readily etch SiO2z on its own; a catalyst is required.[11][12] Water
or alcohol vapor serves this purpose.

The reaction with a water catalyst proceeds via the formation of silanol groups on the surface:

» Surface Hydration: Adsorbed water reacts with the SiOz surface: SiOz + 2H20 — Si(OH)4[11]
[18]

e Reaction with HF: The HF vapor then reacts with the silanol groups: Si(OH)4 + 4HF -
SiFa(g) + 4H20[18]

The silicon tetrafluoride (SiF4) product is volatile and desorbs from the surface, allowing the
etch to proceed.[18]
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Quantitative Data on Etching Processes

The rate of SiO2 etching is dependent on several factors, including the type of oxide, HF
concentration, and temperature.

Table 1: Approximate Etch Rates of Thermal SiO2 at Room Temperature (~21°C)

Etchant . Typical Etch Rate Primary
. HF Concentration . o
Formulation (nm/min) Application
] ) ] Native oxide
Dilute HF (DHF) 5% ~30 (for native oxide)
removal[8]
Buffered Oxide Etch Controlled, slow oxide
20:1 (NHaF:HF) ~30 _
(BOE) etching[8]
Buffered Oxide Etch General oxide
7:1 (NH4F:HF) ~80 _
(BOE) etching[8]
Concentrated HF 40% ~833 Fast oxide removal[8]

Note: Etch rates are approximate and can vary based on the specific oxide deposition method
(e.g., thermal vs. deposited) and process conditions. Deposited films tend to etch much faster
than thermally grown oxides unless they are densified by heat treatment.[8]

Table 2: Selectivity of HF-Based Etchants
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Etchant

Material Etched

Material Masked

Approximate
Selectivity

Buffered Oxide Etch
(BOE)

Silicon Dioxide (SiO2)

Silicon (Si)

Very High (Si is
attacked at a very

slow rate)[8]

Buffered Oxide Etch
(BOE)

Silicon Dioxide (SiO2)

Silicon Nitride (SisNa)

Low (SisNa is also
etched, but slower
than SiO2)[8]

Buffered Oxide Etch
(BOE)

Silicon Dioxide (SiO2)

Photoresist

Moderate (Depends
on etch time;
prolonged etching can

cause peeling)[8]

Buffered Oxide Etch
(BOE)

Silicon Dioxide (SiO2)

Chromium (Cr), Gold
(Au)

High (These metals

are resistant)[8]

Experimental Protocols

Extreme caution must be exercised when working with HF. Adherence to strict safety protocols

IS mandatory.

Protocol: Wet Etching of Thermal SiOz using BOE

Objective: To selectively remove a patterned layer of thermal silicon dioxide from a silicon

wafer.

Materials:

Silicon wafer with a thermal oxide layer and a patterned photoresist mask.

Buffered Oxide Etch (BOE) solution (e.g., 7:1).

Deionized (DI) water.

Polytetrafluoroethylene (PTFE) or polypropylene (PP) beakers and tweezers.[8]
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Nitrogen (N2) gas gun.

Appropriate Personal Protective Equipment (PPE).

Procedure:

Preparation: In a designated fume hood, prepare three PTFE beakers. Carefully pour BOE
into the first beaker, and DI water into the other two for rinsing.[8]

Pre-Etch: If necessary, perform a pre-etch clean to ensure the wafer surface is free of
organic contaminants.

Etching: Using PTFE tweezers, carefully immerse the wafer into the BOE solution.[8] Start a
timer for the calculated etch time based on the known etch rate and oxide thickness. Gentle
agitation can improve uniformity.

Rinsing: Once the etch time is complete, immediately transfer the wafer to the first DI water
rinse beaker. Move it to the second DI water beaker (a "quick dump rinse" or overflow rinse
is ideal) to thoroughly remove the etchant.[3]

Hydrophobicity Check: After rinsing, observe the wafer surface. The etched silicon areas
should be hydrophobic (water will bead up and de-wet), while any remaining SiOz will be
hydrophilic (water sheets across the surface).[8] If the surface is not completely hydrophobic,
repeat the etch for a short, additional time.

Drying: Once etching is complete and the wafer is thoroughly rinsed, dry it using a nitrogen
gas gun.

Post-Etch Inspection: Inspect the wafer under a microscope to verify the complete removal
of the oxide in the desired areas and check for undercutting or damage to the mask.

Protocol: Native Oxide Removal using Dilute HF (HF-
Dip)

Objective: To remove the native oxide from a silicon wafer surface prior to a deposition or

thermal growth step.
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Materials:

¢ Silicon wafer.

e Dilute HF solution (e.g., 2% HF in DI water).[4]

e DI water.

e PTFE or PP beakers and tweezers.

e Nitrogen (N2) gas gun.

e Appropriate PPE.

Procedure:

Preparation: In a fume hood, prepare a beaker with the 2% HF solution and at least two
beakers for DI water rinsing.[4]

e Immersion: Immerse the wafer in the 2% HF solution for approximately 30-60 seconds.[4][8]

e Rinsing: Immediately and thoroughly rinse the wafer in DI water, transferring between the
rinse beakers.

e Drying: Dry the wafer with a nitrogen gun. The surface should appear hydrophobic.

e Process Integration: The cleaned wafer should be moved to the next process step (e.g., into
a furnace or deposition chamber) as quickly as possible to minimize re-growth of the native
oxide.

Mandatory Visualizations
Diagram: Signaling Pathways and Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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